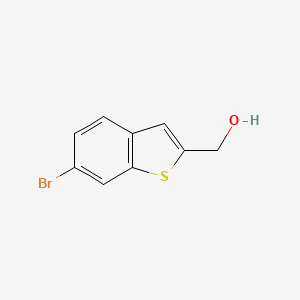

(6-Bromo-1-benzothiophen-2-yl)methanol

Übersicht

Beschreibung

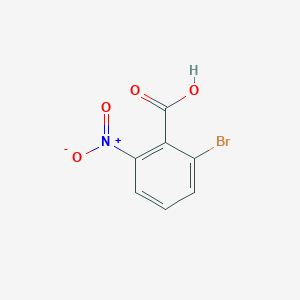

“(6-Bromo-1-benzothiophen-2-yl)methanol” is a chemical compound with the molecular formula C9H7BrOS . It is used in proteomics research .

Molecular Structure Analysis

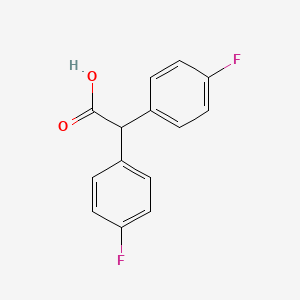

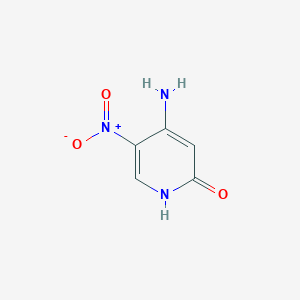

The molecular structure of “(6-Bromo-1-benzothiophen-2-yl)methanol” is characterized by the presence of a benzothiophene ring, a bromine atom, and a methanol group . The benzothiophene ring is a heterocyclic compound consisting of a fused benzene and thiophene ring. The bromine atom is attached to the 6th carbon of the benzothiophene ring, and the methanol group is attached to the 2nd carbon of the benzothiophene ring .Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

- (6-Bromo-1-benzothiophen-2-yl)methanol serves as a key intermediate in the synthesis of various biologically active compounds. For instance, its derivatives have been used in the total synthesis of biologically active, naturally occurring bromophenols, offering a pathway for the creation of complex molecules starting from simpler ones (Akbaba et al., 2010).

- The compound's derivatives have shown potential in the application of the Hammett relationship, which relates the rates of reactions to the substituents present in the compounds, indicating their use in understanding chemical kinetics and reaction mechanisms (Spinelli et al., 1972).

Photolysis and Photochemical Studies

- In the field of photochemistry, derivatives of (6-Bromo-1-benzothiophen-2-yl)methanol have been used to study the photolysis of S,C-sulfonium ylides, leading to products from dicarbomethoxycarbene. This highlights the role of such compounds in understanding the behavior of carbenes and their potential applications in synthetic chemistry (Stoffregen et al., 2007).

- Photo-reorganization studies of certain derivatives have led to the formation of angular pentacyclic compounds, showcasing the potential of these compounds in the synthesis of complex molecular structures through photochemical pathways (Dalal et al., 2017).

Catalysis and Chemical Transformations

- Derivatives of (6-Bromo-1-benzothiophen-2-yl)methanol have been used in catalysis, for instance, in the reduction of 2,1,3-benzothiadiazoles to 1,2-benzenediamines, demonstrating the role of such compounds in facilitating chemical transformations (Prashad et al., 2001).

- They have also been involved in the encapsulation of molybdenum(VI) complexes, showcasing their utility in the development of reusable catalysts for the oxidation of primary alcohols and hydrocarbons, highlighting their significance in green chemistry and sustainable practices (Ghorbanloo & Alamooti, 2017).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(6-bromo-1-benzothiophen-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrOS/c10-7-2-1-6-3-8(5-11)12-9(6)4-7/h1-4,11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGEBIGMLMWYGHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)SC(=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80544018 | |

| Record name | (6-Bromo-1-benzothiophen-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80544018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-Bromo-1-benzothiophen-2-yl)methanol | |

CAS RN |

374933-76-3 | |

| Record name | (6-Bromo-1-benzothiophen-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80544018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.